molecular formula C44H54Br2N2 B14308207 1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide CAS No. 116341-03-8

1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide

Cat. No.: B14308207
CAS No.: 116341-03-8
M. Wt: 770.7 g/mol
InChI Key: PINWBRMPQXVZPP-UHFFFAOYSA-L
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Description

1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety, a bipyridinium core, and a long dodecyl chain, making it an interesting subject for research in materials science, chemistry, and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide typically involves multiple steps, including the functionalization of pyrene, the formation of the bipyridinium core, and the attachment of the dodecyl chain. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of pyrene-quinone derivatives.

    Reduction: The bipyridinium core can be reduced to form bipyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridinium core.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Pyrene-quinone derivatives.

    Reduction: Bipyridine derivatives.

    Substitution: Various substituted bipyridinium compounds.

Scientific Research Applications

1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide is primarily influenced by its structural components:

    Pyrene Moiety: Acts as a fluorescent probe, allowing for the detection and imaging of biological molecules.

    Bipyridinium Core: Can interact with various molecular targets, including DNA and proteins, through electrostatic and π-π interactions.

    Dodecyl Chain: Enhances the compound’s solubility in organic solvents and its ability to interact with lipid membranes.

Comparison with Similar Compounds

1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide can be compared to other similar compounds, such as:

Properties

CAS No.

116341-03-8

Molecular Formula

C44H54Br2N2

Molecular Weight

770.7 g/mol

IUPAC Name

1-dodecyl-4-[1-(6-pyren-1-ylhexyl)pyridin-1-ium-4-yl]pyridin-1-ium;dibromide

InChI

InChI=1S/C44H54N2.2BrH/c1-2-3-4-5-6-7-8-9-11-14-30-45-32-26-36(27-33-45)37-28-34-46(35-29-37)31-15-12-10-13-17-38-20-21-41-23-22-39-18-16-19-40-24-25-42(38)44(41)43(39)40;;/h16,18-29,32-35H,2-15,17,30-31H2,1H3;2*1H/q+2;;/p-2

InChI Key

PINWBRMPQXVZPP-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3.[Br-].[Br-]

Origin of Product

United States

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